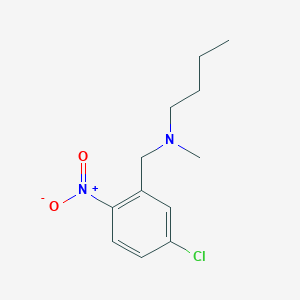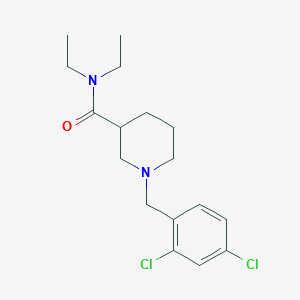
1-(2,4-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide, commonly known as Diethylcarbamazine (DEC), is a synthetic organic compound that is widely used in scientific research. It was first synthesized in the 1940s and has since been used as an antihelminthic and immunomodulatory agent. DEC is a white, crystalline powder that is soluble in water and ethanol. It has a molecular weight of 320.23 g/mol and a chemical formula of C16H23Cl2N3O.
作用機序
1-(2,4-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide exerts its antihelminthic effects by interfering with the metabolism of microfilariae, the larval stage of filarial parasites. It also disrupts the motility of adult worms, making them more susceptible to the host immune system. The immunomodulatory effects of this compound are thought to be due to its ability to stimulate T-cell proliferation and cytokine production.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain cytokines, including interleukin-2 and interferon-gamma. It has also been shown to decrease the levels of certain cytokines, including interleukin-4 and interleukin-5. These effects are thought to be responsible for this compound's immunomodulatory properties.
実験室実験の利点と制限
1-(2,4-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain. It is also stable and has a long shelf life. However, there are also some limitations to its use. This compound can be toxic to some cell types, and its effects can vary depending on the dose and duration of treatment. It is also important to note that this compound should only be used in accordance with ethical guidelines for animal and human research.
将来の方向性
There are several potential future directions for research involving 1-(2,4-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide. One area of interest is the development of new formulations of this compound that are more effective and have fewer side effects. Another area of interest is the study of this compound's effects on other parasitic diseases, such as schistosomiasis and soil-transmitted helminthiasis. Additionally, there is ongoing research into the mechanisms underlying this compound's immunomodulatory effects, which could lead to the development of new therapies for immune-related disorders.
合成法
The synthesis of 1-(2,4-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide involves the reaction of 2,4-dichlorobenzyl chloride with diethylamine in the presence of a base such as sodium hydroxide. The resulting product is then reacted with piperidinecarboxylic acid to form this compound. This synthesis method has been well-established and is widely used in the production of this compound for scientific research purposes.
科学的研究の応用
1-(2,4-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide has been extensively studied for its antihelminthic properties, particularly in the treatment of lymphatic filariasis and onchocerciasis. It has also been shown to have immunomodulatory effects, including the stimulation of T-cell proliferation and the inhibition of cytokine production. These properties make this compound a valuable tool in the study of parasitic diseases and immune system function.
特性
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl2N2O/c1-3-21(4-2)17(22)14-6-5-9-20(12-14)11-13-7-8-15(18)10-16(13)19/h7-8,10,14H,3-6,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZJXOAJPLUSBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(1-benzofuran-2-ylmethyl)-1-ethyl-3-(3-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5210926.png)
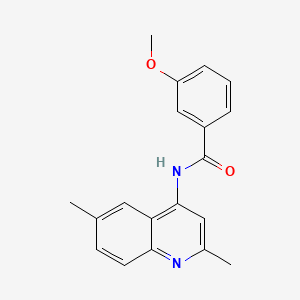
![1-acetyl-N-[2-(2-methoxyphenyl)ethyl]-4-piperidinamine](/img/structure/B5210938.png)
![N-[4-(pentyloxy)phenyl]-1,3-benzothiazole-7-sulfonamide](/img/structure/B5210949.png)
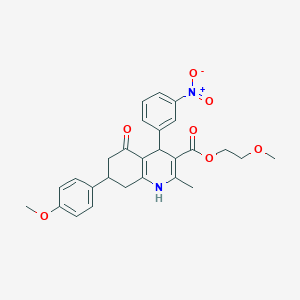
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-6-cyclopropyl-4-(4-methoxyphenyl)nicotinonitrile](/img/structure/B5210957.png)
![1-cyclohexyl-2-(3-fluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5210961.png)
![5,6-dimethyl-3-(1-methyl-2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5210963.png)
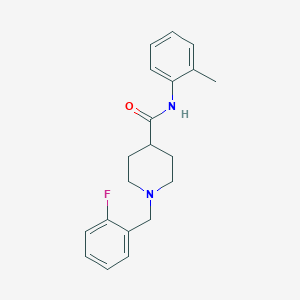
![1-methoxy-3-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B5210978.png)
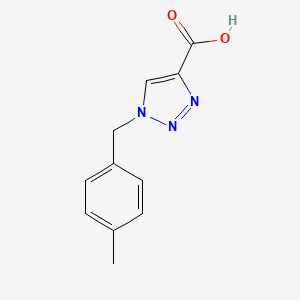
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5210999.png)
![3,6-dichloro-7-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-benzothiophene-2-carboxamide](/img/structure/B5211021.png)
